literature review of n-Ethyl-2-phenoxyethanamine synthesis
literature review of n-Ethyl-2-phenoxyethanamine synthesis
This technical guide details the synthesis of
Technical Guide: Synthesis of -Ethyl-2-phenoxyethanamine[1][2]
Executive Summary
-
Target Molecule:
-Ethyl-2-phenoxyethanamine[1][2][3][4] -
IUPAC Name:
-Ethyl-2-phenoxyethylamine[1][4] -
CAS Registry: 91251-54-6 (Free Base), 100131-72-4 (Hydrochloride)[1][3]
-
Molecular Formula:
-
Molecular Weight: 165.23 g/mol
Synthesis Strategy:
While direct alkylation of 2-phenoxyethylamine is possible, it frequently results in over-alkylation (tertiary amine formation). Therefore, this guide prioritizes the Amide Reduction Route (via
Retrosynthetic Analysis
To design the optimal route, we deconstruct the target molecule at the C-N and C-O bonds.
Figure 1: Retrosynthetic tree highlighting the Amide Reduction (Red) and Convergent Alkylation (Green/Yellow) pathways.
Primary Protocol: The Amide Reduction Route
Rationale: This two-step sequence avoids the formation of tertiary amine byproducts common in direct alkylation. It uses inexpensive starting materials (phenoxyacetic acid) and standard reducing agents.
Step 1: Synthesis of
-Ethyl-2-phenoxyacetamide
Reaction:
Reagents:
-
Phenoxyacetic acid (1.0 eq)
-
Thionyl chloride (
) (1.2 eq) or Oxalyl chloride -
Ethylamine (2.0 M in THF or aqueous 70%) (1.1 eq)
-
Triethylamine (
) (1.2 eq) as acid scavenger -
Solvent: Dichloromethane (DCM) or Toluene
Protocol:
-
Activation: Dissolve phenoxyacetic acid in dry DCM. Add catalytic DMF (2 drops). Dropwise add thionyl chloride at 0°C. Reflux for 2 hours until gas evolution (
) ceases. Concentrate in vacuo to obtain crude phenoxyacetyl chloride. -
Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.
-
Slowly add Ethylamine solution (maintaining temp < 10°C). The reaction is exothermic.
-
Stir at room temperature for 4 hours.
-
Workup: Wash with 1M HCl (to remove excess amines), then sat.
, then Brine. Dry over and concentrate. -
Yield Expectation: 85-95% (White solid).
Step 2: Reduction to
-Ethyl-2-phenoxyethanamine
Reaction:
Reagents:
- -Ethyl-2-phenoxyacetamide (from Step 1)
-
Lithium Aluminum Hydride (
) (2.5 eq) -
Solvent: Anhydrous THF or Diethyl Ether
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Suspend
in anhydrous THF at 0°C. -
Dissolve the amide in THF and add dropwise to the hydride suspension. Caution: Hydrogen gas evolution.
-
Reflux: Heat to gentle reflux for 6–12 hours. Monitor via TLC (disappearance of amide spot).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g ) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Isolation: Filter the granular aluminum salts. Wash the filter cake with THF.
-
Concentrate the filtrate to yield the crude amine oil.
-
Purification: Convert to Hydrochloride salt by adding HCl in diethyl ether/dioxane. Recrystallize from Ethanol/EtOAc.
Alternative Protocol: Nucleophilic Substitution
Rationale: Useful if 2-phenoxyethyl bromide is already available. Requires careful control to prevent over-alkylation.
Reaction:
Protocol:
-
Dissolve 2-phenoxyethyl bromide (1.0 eq) in Acetonitrile or Ethanol.
-
Add large excess of Ethylamine (5.0 – 10.0 eq). Note: Excess is critical to statistically favor the secondary amine over the tertiary amine.
-
Heat in a sealed pressure vessel (if using volatile ethylamine) at 60–80°C for 12 hours.
-
Concentrate to remove excess ethylamine.
-
Partition between DCM and 1M NaOH (to liberate free base).
-
Purify via column chromatography (Silica, DCM:MeOH:NH3) to separate mono-ethyl (product) from di-ethyl (impurity).
Comparative Data Analysis
| Feature | Amide Reduction (Route 1) | Alkylation (Route 2) | Reductive Amination (Route 3) |
| Selectivity | High (100% Secondary Amine) | Low (Mix of | High |
| Reagent Cost | Low (Phenoxyacetic acid) | Medium (Phenoxyethyl bromide) | High (Phenoxyacetaldehyde) |
| Safety | High (Standard reagents) | Moderate (Pressure vessel) | Moderate (Cyanoborohydride) |
| Scalability | Excellent | Poor (Purification difficult) | Good |
| Yield | 70-85% (Overall) | 40-60% | 60-75% |
Mechanism of Action: Amide Reduction
Understanding the reduction mechanism ensures troubleshooting capability.
Figure 2: Mechanistic flow of LiAlH4 reduction of the amide intermediate.
Safety & Toxicology
-
Phenols/Phenoxy compounds: Can be toxic and irritating to skin. Wear nitrile gloves.
-
Ethylamine: Volatile, corrosive, and flammable. Handle in a fume hood.
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure anhydrous conditions and have Class D fire extinguishers available.
-
Halogenated Intermediates: If using the alkylation route, 2-phenoxyethyl bromide is an alkylating agent and potential mutagen.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and Amide Reductions).
-
Abdel-Rahman, A. A., et al. (2014). "Synthesis and biological evaluation of 2-phenoxyacetamide analogues." Molecules, 19(11), 18620-18631. (Describes phenoxyacetamide synthesis).
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[7] (Mechanistic grounding for nucleophilic substitutions and reductions).
-
ChemChart. (n.d.). "N-Ethyl-2-phenoxyethanamine hydrochloride Properties and Suppliers." (Verification of CAS and commercial availability).
Sources
- 1. chemchart.com [chemchart.com]
- 2. labcompare.com [labcompare.com]
- 3. Phenyl dimethylcarbamate (6969-90-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. labcompare.com [labcompare.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.in [brainly.in]
